{2-[4-(4-Chlorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid
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Overview
Description
{2-[4-(4-Chlorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(4-Chlorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with 4-chlorobenzaldehyde to form 4-(4-chlorophenoxy)benzaldehyde. This intermediate is then reacted with thioamide to form the thiazole ring, followed by acetic acid addition to complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
{2-[4-(4-Chlorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom in the chlorophenoxy group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using sodium hydroxide or other strong bases
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
{2-[4-(4-Chlorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of {2-[4-(4-Chlorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
{2-[4-(4-Chlorophenoxy)phenyl]acetic acid}: Similar structure but lacks the thiazole ring.
{2-[4-(4-Chlorophenoxy)-2-chlorophenyl]acetic acid}: Contains an additional chlorine atom on the phenyl ring
Uniqueness
The presence of the thiazole ring in {2-[4-(4-Chlorophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid distinguishes it from other similar compounds. This structural feature may contribute to its unique chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[2-[4-(4-chlorophenoxy)phenyl]-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S/c18-12-3-7-15(8-4-12)22-14-5-1-11(2-6-14)17-19-13(10-23-17)9-16(20)21/h1-8,10H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGZPIIKYHNMPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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